N(6)-(2-Carboxyethyl)adenine

Descripción general

Descripción

N(6)-(2-Carboxyethyl)adenine is a derivative of adenine, a purine nucleobase that plays a crucial role in the structure of nucleic acids This compound is characterized by the presence of a carboxyethyl group attached to the nitrogen at the sixth position of the adenine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N(6)-(2-Carboxyethyl)adenine typically involves the alkylation of adenine with a suitable carboxyethylating agent. One common method includes the reaction of adenine with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography to ensure high purity for subsequent applications.

Análisis De Reacciones Químicas

Types of Reactions

N(6)-(2-Carboxyethyl)adenine undergoes various chemical reactions, including:

Oxidation: The carboxyethyl group can be oxidized to form corresponding carboxyl derivatives.

Reduction: Reduction reactions can convert the carboxyethyl group to an ethyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyethyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxyethyl group yields carboxyl derivatives, while reduction results in ethyl derivatives. Substitution reactions produce a variety of substituted adenine derivatives.

Aplicaciones Científicas De Investigación

Biological Studies

N(6)-(2-Carboxyethyl)adenine plays a significant role in studying DNA and RNA modifications. Its structure allows researchers to investigate how adenine derivatives influence genetic regulation and cellular processes.

- DNA Adduct Formation: Research indicates that this compound can form DNA adducts when exposed to certain carcinogens, such as beta-propiolactone. These adducts can disrupt normal DNA function and potentially lead to mutations, highlighting its relevance as a biomarker for carcinogen exposure.

- Mechanism of Action: The carboxyethyl group can form hydrogen bonds and electrostatic interactions with nucleic acids and proteins, influencing their structure and function. This interaction may modulate enzyme activities involved in nucleic acid metabolism and repair.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in drug development.

- Modulation of Biological Pathways: this compound may influence various biological pathways, making it a candidate for further research into its role as a precursor in drug synthesis .

Chemical Research

In chemical research, this compound serves as a versatile building block for synthesizing more complex molecules.

- Probes for Nucleic Acid Interactions: Its unique structure allows it to act as a probe in studies aimed at understanding nucleic acid interactions, enhancing our knowledge of genetic material behavior under different conditions.

Case Study 1: DNA Adduct Formation

A study demonstrated that when calf thymus DNA was treated with beta-propiolactone, this compound was detected as a product of the reaction. This finding suggests that the compound could serve as an indicator of exposure to specific environmental toxins, emphasizing its importance in toxicology research.

Case Study 2: Dimroth Rearrangement

Research published in Nucleic Acids Research explored how this compound undergoes Dimroth rearrangement under alkaline conditions. This transformation can alter the structure of DNA adducts, suggesting that their recognition and repair by cellular mechanisms may vary over time.

Mecanismo De Acción

The mechanism by which N(6)-(2-Carboxyethyl)adenine exerts its effects involves its interaction with nucleic acids and proteins. The carboxyethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their structure and function. This compound can modulate the activity of enzymes involved in nucleic acid metabolism and repair, thereby affecting cellular processes such as replication and transcription.

Comparación Con Compuestos Similares

Similar Compounds

N(6)-Methyladenine: A methylated derivative of adenine, known for its role in epigenetic regulation.

N(6)-Benzyladenine: A synthetic cytokinin used in plant growth regulation.

N(6)-Furfuryladenine: Another cytokinin with applications in plant biology.

Uniqueness

N(6)-(2-Carboxyethyl)adenine is unique due to the presence of the carboxyethyl group, which imparts distinct chemical properties and biological activities. This modification allows for specific interactions with nucleic acids and proteins, making it a valuable tool in research and potential therapeutic applications.

Actividad Biológica

N(6)-(2-Carboxyethyl)adenine is a modified adenine derivative that has garnered attention for its potential biological activities, particularly in the context of cellular signaling and metabolic processes. As a structural analog of adenine, it retains the purine ring essential for various biological functions, including energy metabolism and gene regulation. This article explores the biological activity of this compound, summarizing key research findings and case studies that illustrate its significance.

This compound is characterized by the addition of a carboxyethyl group at the N(6) position of the adenine molecule. This modification can influence its interaction with various biological targets, including enzymes and receptors.

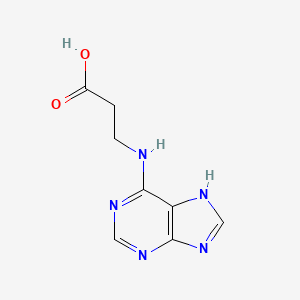

Structural Formula

The structural formula can be represented as follows:

This compound is believed to interact with adenosine receptors, which play critical roles in numerous physiological processes. Its activity as an agonist or antagonist at these receptors can lead to various downstream effects, influencing cellular responses such as proliferation, apoptosis, and inflammation.

Key Biological Activities:

- Adenosine Receptor Modulation: It has been shown to selectively modulate A2A and A3 adenosine receptors, which are involved in cardiovascular protection and immune responses .

- Antioxidant Properties: Some studies suggest that this compound may exhibit antioxidant properties, potentially mitigating oxidative stress within cells .

- Inhibition of Methyltransferases: this compound may inhibit specific methyltransferases, impacting DNA methylation patterns and gene expression .

Case Studies

-

Cardiovascular Studies:

A study investigated the role of this compound in protecting cardiac tissues during ischemia-reperfusion injury. Results indicated that treatment with this compound significantly reduced myocardial damage and improved recovery metrics compared to control groups . -

Cancer Research:

In cancer cell lines, this compound demonstrated potential as an anticancer agent by inducing apoptosis in tumor cells. The mechanism was linked to its ability to modulate adenosine signaling pathways that are often dysregulated in cancer . -

Neuroprotective Effects:

Research on neurodegenerative models revealed that this compound could protect neurons from oxidative damage. This effect was attributed to its antioxidant properties and modulation of neuroinflammatory responses .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

3-(7H-purin-6-ylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O2/c14-5(15)1-2-9-7-6-8(11-3-10-6)13-4-12-7/h3-4H,1-2H2,(H,14,15)(H2,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBHTZMRHDQGAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30223361 | |

| Record name | N(6)-(2-Carboxyethyl)adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73094-99-2 | |

| Record name | N(6)-(2-Carboxyethyl)adenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073094992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC37388 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N(6)-(2-Carboxyethyl)adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N(6)-(2-CARBOXYETHYL)ADENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG9A8I4S8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.